molecular formula C11H9ClO3 B2638142 methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate CAS No. 32149-26-1

methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate

Cat. No. B2638142
CAS RN: 32149-26-1
M. Wt: 224.64
InChI Key: WKRNZICCAQRRLP-VOTSOKGWSA-N
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Description

“Methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate” is a chemical compound. It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It also contains a chlorophenyl group, which suggests that it might have properties similar to other chlorinated aromatic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-chlorophenyl compound with a suitable precursor to the but-2-enoate moiety. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely includes a but-2-enoate moiety attached to a 4-chlorophenyl group via a carbonyl (C=O) bond . The “methyl” in the name suggests the presence of a -COOCH3 group .


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, reduction, and reactions with Grignard reagents . The presence of the chlorophenyl group could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the chlorophenyl group and the ester group would influence properties like polarity, solubility, melting point, and boiling point .

Scientific Research Applications

Accelerator Mass Spectrometry (AMS)

AMS has been applied in human mass balance and pharmacokinetic studies, notably in analyzing samples from subjects administered with nanoCurie doses of certain compounds, demonstrating its potential in tracing drug metabolism and distribution at very low radioactive doses. This application underscores the sensitivity of AMS in detecting drug-related compounds in human plasma, urine, and feces, facilitating comprehensive metabolic profiling and insights into drug behavior in the body (Garner et al., 2002).

Environmental Health and Safety Studies

Occupational Exposure and Health Risks

Research has investigated the mortality and cancer incidence among individuals exposed to certain chlorophenyl compounds, finding no significant increase in overall mortality or cancer deaths. However, the studies highlight the necessity for ongoing surveillance and research to understand the potential health impacts of exposure to such chemicals, particularly in occupational settings (Coggon et al., 1986).

Environmental Exposure and Reproductive Health

Some studies have explored the relationship between environmental exposure to certain chlorophenyl compounds and adverse birth outcomes. For example, research in U.S. wheat-producing states observed significant increases in birth malformations and other adverse perinatal outcomes, emphasizing the potential risks associated with widespread use of chlorophenoxy herbicides (Schreinemachers, 2003).

Chemical Behavior and Distribution Studies

Post-Application Pesticide Behavior

Studies have assessed the post-application temporal and spatial distributions of organophosphorus pesticides in residential settings, offering valuable insights into the translocation and potential exposure routes of pesticides following indoor and outdoor applications. Such research is pivotal for understanding human exposure risks and informing the development of safety guidelines and application practices (Lewis et al., 2001).

Toxicological Studies in Overdose Scenarios

Research into cases of fatal overdose involving certain chlorophenyl compounds provides crucial information on the clinical course, biochemical impact, and therapeutic responses, enhancing our understanding of the acute toxicological properties of these chemicals and informing medical treatment protocols (Osterloh et al., 1983).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, properties, and potential applications. It could be interesting to investigate whether the compound has any biological activity, given that many esters and chlorinated aromatic compounds are biologically active .

properties

IUPAC Name

methyl (E)-4-(4-chlorophenyl)-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRNZICCAQRRLP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate

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